An In-depth Technical Guide to 3-Bromo-2,2-bis(bromomethyl)propyl acetate: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Bromo-2,2-bis(bromomethyl)propyl acetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Structurally Rich Building Block
3-Bromo-2,2-bis(bromomethyl)propyl acetate, a polyhalogenated organic compound, presents a unique molecular architecture of significant interest in synthetic chemistry. Characterized by a central quaternary carbon atom bonded to three bromomethyl groups and an acetoxypropyl moiety, this molecule offers multiple reactive sites. Its structural complexity and the presence of multiple bromine atoms make it a valuable precursor and intermediate in the synthesis of a variety of more complex molecules, particularly in the field of materials science as a reactive flame retardant. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, offering a technical resource for researchers in the field.
Physicochemical Properties
3-Bromo-2,2-bis(bromomethyl)propyl acetate is a solid at room temperature with a molecular formula of C₇H₁₁Br₃O₂ and a molecular weight of approximately 366.87 g/mol .[1][2] Key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 3580-97-0 | [3][4] |
| Molecular Formula | C₇H₁₁Br₃O₂ | [1][2] |
| Molecular Weight | 366.87 g/mol | [1][2] |
| Physical Form | Solid | [1][2] |
| Purity (typical) | 97% | [2][3] |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
Synthesis and Purification
The synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate is intrinsically linked to the bromination of pentaerythritol (C(CH₂OH)₄). The reaction typically proceeds in a stepwise manner, with the formation of brominated pentaerythritol intermediates. A common precursor to the target molecule is 3-Bromo-2,2-bis(bromomethyl)propanol.
The overall synthetic pathway can be conceptualized as follows:
Figure 1: Conceptual synthetic pathway to 3-Bromo-2,2-bis(bromomethyl)propyl acetate.
A detailed experimental protocol for a related synthesis of the precursor, tribromoneopentyl alcohol, involves the reaction of pentaerythritol with liquid bromine in the presence of sulfur and acetic acid.[5] The reaction is carefully temperature-controlled, followed by an alcoholysis step to yield the desired alcohol.[5] The final acetylation step to produce the target compound would typically involve reacting 3-Bromo-2,2-bis(bromomethyl)propanol with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a suitable base.
Proposed Experimental Protocol for Synthesis:
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Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol: This precursor can be synthesized from pentaerythritol. A reported method involves reacting pentaerythritol with hydrobromic acid and a phase transfer catalyst.
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Acetylation: To a solution of 3-Bromo-2,2-bis(bromomethyl)propanol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add an equimolar amount of a base (e.g., triethylamine, pyridine).
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Cool the mixture in an ice bath and add acetyl chloride dropwise with stirring.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
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Quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 3-Bromo-2,2-bis(bromomethyl)propyl acetate.
Analytical Characterization (Predicted)
¹H NMR Spectroscopy (Predicted):
The ¹H NMR spectrum is expected to show distinct signals for the different proton environments:
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A singlet corresponding to the methyl protons of the acetate group.
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A singlet corresponding to the methylene protons of the acetoxypropyl group.
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A singlet corresponding to the six equivalent protons of the three bromomethyl groups.
¹³C NMR Spectroscopy (Predicted):
The ¹³C NMR spectrum is expected to show signals for:
-
The methyl carbon of the acetate group.
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The carbonyl carbon of the acetate group.
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The methylene carbon of the acetoxypropyl group.
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The quaternary carbon.
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The three equivalent methylene carbons of the bromomethyl groups.
Infrared (IR) Spectroscopy (Predicted):
The IR spectrum would likely exhibit characteristic absorption bands for:
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C-H stretching vibrations of the alkyl groups.
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A strong C=O stretching vibration for the ester carbonyl group.
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C-O stretching vibrations for the ester linkage.
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C-Br stretching vibrations.
Mass Spectrometry (Predicted):
The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of three bromine atoms. The molecular ion peak [M]⁺ would be observed, along with fragmentation patterns corresponding to the loss of bromine atoms, the acetoxy group, and other fragments.
Reactivity and Mechanistic Insights
The reactivity of 3-Bromo-2,2-bis(bromomethyl)propyl acetate is dominated by the presence of the three primary alkyl bromide functionalities and the ester group.
Nucleophilic Substitution:
The carbon atoms of the bromomethyl groups are electrophilic and susceptible to nucleophilic attack. The molecule can undergo Sₙ2 reactions with a variety of nucleophiles, such as amines, thiols, and cyanides, leading to the displacement of the bromide ions. The sterically hindered neopentyl-like core may influence the rate of these substitution reactions.
Figure 2: General scheme for nucleophilic substitution reactions.
Studies on the reactivity of bromoacetyl groups with thiols indicate that the reaction is pH-dependent, with faster rates at higher pH values.[6] This suggests that the reactivity of 3-Bromo-2,2-bis(bromomethyl)propyl acetate with nucleophiles can be tuned by adjusting the reaction conditions.
Hydrolysis:
The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3-Bromo-2,2-bis(bromomethyl)propanol and acetic acid.
Applications in Materials Science
The primary application of 3-Bromo-2,2-bis(bromomethyl)propyl acetate and its derivatives is as a reactive flame retardant .[7][8] The high bromine content contributes to its flame retardant properties. As a reactive flame retardant, it can be chemically incorporated into a polymer backbone during polymerization. This covalent bonding prevents the flame retardant from leaching out of the polymer matrix over time, leading to more durable and safer materials.
It is particularly useful in the production of flame-retardant polymers such as polyurethanes, polyesters, and epoxy resins. These materials find applications in electronics, construction materials, and textiles where stringent fire safety standards are required.
Safety and Handling
3-Bromo-2,2-bis(bromomethyl)propyl acetate is an irritant. Safety data indicates that it can cause skin and eye irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
3-Bromo-2,2-bis(bromomethyl)propyl acetate is a highly functionalized molecule with significant potential as a building block in organic synthesis and as a reactive flame retardant in materials science. Its synthesis from the readily available starting material pentaerythritol makes it an accessible compound for research and development. While experimental spectroscopic data remains to be fully documented in the public domain, its predicted analytical characteristics provide a solid foundation for its identification and characterization. Further research into its reactivity and applications is warranted to fully explore the potential of this versatile chemical.
References
- Google Patents. EP0325788B1 - 3,3'-oxy-bis([2,2'-di(bromomethyl)]) propanoic acid derivates, processes for their preparation and their use as flame retardant agents.
- Google Patents. US20150322252A1 - Flame retardant polymer compositions.
-
Frisch, B., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate chemistry, 11(1), 103–113. [Link]
-
Supporting Information - The Royal Society of Chemistry. [Link]
Sources
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